Ethyl (R)-(-)-mandelate
Overview
Description
Ethyl (R)-(-)-mandelate is a chemical compound that has been the subject of various studies, particularly focusing on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
A novel method for synthesizing D/L-ethyl mandelate has been introduced, utilizing mandelonitrile, absolute alcohol, and concentrated sulfuric acid through alcoholysis. The product's quality and yield are influenced by factors such as reaction temperature and the ratio of mandelonitrile to absolute alcohol (Yin, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia, providing insights into the structural aspects of ethyl compounds (Hirota, Iijima, & Kimura, 1978).
Chemical Reactions and Properties
Ethyl mandelate's reaction with chromic acid highlights its chemical behavior. This oxidation reaction is first order with respect to the oxidant, ester, and hydrogen ions, leading to Ph·CO·CO2Et as the main product (Jha & Bakore, 1971).
Physical Properties Analysis
Studies on ethylene, a related compound, reveal insights into physical properties such as polymerization reactions and molecular weight distributions, which can be relevant to understanding ethyl (R)-(-)-mandelate's physical properties (Gates et al., 2000).
Chemical Properties Analysis
The chemical properties of ethyl compounds, including reactivity and interaction with other chemicals, can be inferred from studies on similar compounds. For instance, the polymerization of ethylene catalyzed by Ni(II) complexes provides insights into the chemical behavior of ethyl compounds under catalytic conditions (Saini, Stokes, & Sigman, 2013).
Scientific Research Applications
Use in Artificial Flavorings and Perfumes : Ethyl mandelate is used in artificial flavorings and perfumes. It has been identified as one of the best repellents against mosquitoes and black flies (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
Precursor for Synthesis of Medicines and Pesticides : It serves as a precursor in the synthesis of various medicines and pesticides (Rafiee et al., 2004).
Synthesis of Analgesic Enantiomers : Both enantiomers of E-3710, a novel analgesic, were prepared using ethyl (R)-mandelate in a practical resolution method (Hueso-Rodríguez, Berrocal, Gutierrez, Farré, & Frigola, 1993).
Enantioselective Catalytic Arylation : Ethyl (R)-mandelate derivatives are produced through enantioselective catalytic arylation using organoboron reagents and Rh(I)–phosphane and phosphane–phosphite catalysts (Marques, Dindaroglu, Schmalz, & Burke, 2014).
Enzyme-Catalyzed Reactions : It has been used in studies exploring enzyme-catalyzed reactions, such as the hydrolytic resolution of (R,S)-ethyl mandelate in biphasic media using Klebsiella oxytoca hydrolase (Wang & Tsai, 2005).
Optical Resolution and Biocatalysis : Ethyl (R)-mandelate is significant in the field of biocatalysis, particularly in the optical resolution of various compounds and the improvement of enzyme activity and enantioselectivity (Wang, Tsai, & Chen, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (2R)-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147492 | |
Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-(-)-mandelate | |
CAS RN |
10606-72-1 | |
Record name | (-)-Ethyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10606-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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